molecular formula C27H42N2O4 B12606989 5,5'-Methylenebis(4-heptyl-3-methyl-1H-pyrrole-2-carboxylic acid) CAS No. 918632-04-9

5,5'-Methylenebis(4-heptyl-3-methyl-1H-pyrrole-2-carboxylic acid)

Cat. No.: B12606989
CAS No.: 918632-04-9
M. Wt: 458.6 g/mol
InChI Key: MMSGMXHRFGQUAR-UHFFFAOYSA-N
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Description

5,5’-Methylenebis(4-heptyl-3-methyl-1H-pyrrole-2-carboxylic acid) is a chemical compound known for its unique structure and properties It belongs to the class of pyrrole derivatives, which are compounds containing a five-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Methylenebis(4-heptyl-3-methyl-1H-pyrrole-2-carboxylic acid) typically involves the condensation of appropriate pyrrole derivatives. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained. For instance, the reaction may involve the use of a base such as sodium hydroxide or potassium carbonate, and the process might be carried out under reflux conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reactors can further optimize the production process, ensuring consistency and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5,5’-Methylenebis(4-heptyl-3-methyl-1H-pyrrole-2-carboxylic acid) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the functional groups introduced.

Scientific Research Applications

5,5’-Methylenebis(4-heptyl-3-methyl-1H-pyrrole-2-carboxylic acid) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 5,5’-Methylenebis(4-heptyl-3-methyl-1H-pyrrole-2-carboxylic acid) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)
  • 5,5’-Methylenebis(1H-pyrrole-2-carbaldehyde)
  • 5,5’-Methylenebis(4-phenyl-1H-pyrrole-3-carboxylate)

Uniqueness

5,5’-Methylenebis(4-heptyl-3-methyl-1H-pyrrole-2-carboxylic acid) is unique due to its specific heptyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

918632-04-9

Molecular Formula

C27H42N2O4

Molecular Weight

458.6 g/mol

IUPAC Name

5-[(5-carboxy-3-heptyl-4-methyl-1H-pyrrol-2-yl)methyl]-4-heptyl-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C27H42N2O4/c1-5-7-9-11-13-15-20-18(3)24(26(30)31)28-22(20)17-23-21(16-14-12-10-8-6-2)19(4)25(29-23)27(32)33/h28-29H,5-17H2,1-4H3,(H,30,31)(H,32,33)

InChI Key

MMSGMXHRFGQUAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(NC(=C1C)C(=O)O)CC2=C(C(=C(N2)C(=O)O)C)CCCCCCC

Origin of Product

United States

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